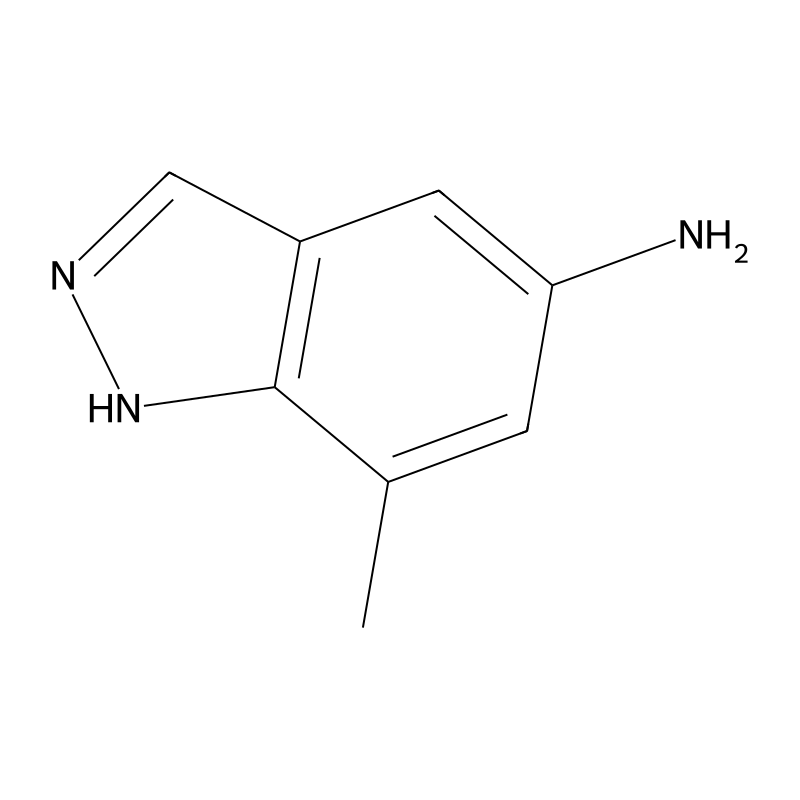

7-methyl-1H-indazol-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indazole is a heterocyclic compound that has a wide variety of medicinal applications . It’s used as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent . Several recently marketed drugs contain an indazole structural motif .

The synthesis of indazoles has been a topic of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Imidazole, a similar compound, is known for its broad range of chemical and biological properties . It’s used in the development of new drugs, and its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

7-methyl-1H-indazol-5-amine is a heterocyclic compound belonging to the indazole family, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is and it has a molecular weight of 161.17 g/mol. The structure comprises a methyl group at the 7-position and an amino group at the 5-position of the indazole ring, contributing to its unique chemical properties and biological activities .

- Condensation Reactions: It can react with carbonyl compounds to form larger cyclic structures or other derivatives .

- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

- Cross-Coupling Reactions: It is amenable to palladium-catalyzed cross-coupling reactions, which are valuable for synthesizing more complex organic molecules .

Research indicates that 7-methyl-1H-indazol-5-amine exhibits notable biological activities, particularly as a potential therapeutic agent. It has been studied for its role as a:

- CGRP (Calcitonin Gene-Related Peptide) Receptor Antagonist: This suggests potential applications in treating migraine and other neurological conditions .

- Anticancer Agent: Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating its promise in oncology .

The synthesis of 7-methyl-1H-indazol-5-amine can be achieved through several methods:

- Palladium-Catalyzed Cross-Coupling: Utilizing Suzuki-Miyaura coupling techniques, where aryl halides react with boronic acids in the presence of a palladium catalyst .

- Cyclization Reactions: Indazoles can be synthesized from hydrazones or diazo compounds through cycloaddition reactions, followed by subsequent modifications to introduce the methyl and amino groups .

- Direct Amination: Methods involving direct amination of substituted indazoles can also yield this compound efficiently.

The applications of 7-methyl-1H-indazol-5-amine extend across various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug development, particularly for neurological disorders and cancer therapies.

- Chemical Research: Utilized in synthetic organic chemistry for constructing complex molecules and studying reaction mechanisms.

Studies on the interactions of 7-methyl-1H-indazol-5-amine with biological targets have revealed its potential as a modulator of receptor activity. Its interaction with CGRP receptors has been specifically noted, indicating its relevance in pharmacological studies aimed at understanding migraine mechanisms and developing novel treatments .

Several compounds share structural similarities with 7-methyl-1H-indazol-5-amine, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-1H-indazol-5-amine | Methyl group at the 4-position | Different position of methyl group affects reactivity |

| 1H-Indazole | Base structure without substitutions | Fundamental structure for many derivatives |

| 3-Aminoindazole | Amino group at the 3-position | Varies in biological activity compared to 7-methyl derivative |

These compounds illustrate variations in substitution patterns on the indazole ring, affecting their chemical reactivity and biological properties.

Molecular Structure Elucidation

7-methyl-1H-indazol-5-amine represents a heterocyclic aromatic compound belonging to the indazole family, characterized by its distinctive molecular formula C₈H₉N₃ and molecular weight of 147.18 g/mol [2]. The compound features a bicyclic indazole core structure consisting of a pyrazole ring fused to a benzene ring, with specific substitution patterns that define its unique chemical identity . The molecular architecture incorporates a methyl group positioned at the 7-position and an amine functional group located at the 5-position of the indazole scaffold [2].

The canonical SMILES representation of this compound is CC1=CC(=CC2=C1NN=C2)N, which provides a systematic description of its connectivity pattern . The InChI identifier InChI=1S/C8H9N3/c1-5-2-7(9)3-6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) further confirms the molecular structure and stereochemical arrangement [3]. The compound exhibits a planar indazole ring system with the methyl and amino substituents positioned to minimize steric hindrance while maximizing electronic interactions [4] [5].

Crystallographic Analysis and Conformational Studies

Crystallographic studies of indazole derivatives reveal that the indazole ring system typically adopts an essentially planar conformation with minimal deviation from planarity [6] [7]. The indazole core structure in related compounds shows maximum deviations from the mean plane ranging from 0.007 to 0.033 Å, indicating excellent planarity of the fused ring system [6] [7]. The planarity of the indazole framework is crucial for optimal π-electron delocalization and influences the compound's spectroscopic properties and intermolecular interactions [8] [5].

Conformational analysis of methylated indazole derivatives demonstrates that the methyl substituent at the 7-position adopts a configuration that minimizes steric clash with the indazole nitrogen atoms [5]. The amino group at the 5-position can participate in hydrogen bonding interactions, which significantly influence the crystal packing arrangement and solid-state properties [6] [9]. The dihedral angles between the indazole ring and any attached aromatic systems typically range from 5 to 89 degrees, depending on the specific substitution pattern and intermolecular interactions [6] [7].

| Parameter | Value | Reference |

|---|---|---|

| Ring planarity deviation | 0.007-0.033 Å | [6] [7] |

| Typical dihedral angles | 5-89° | [6] [7] |

| C-N bond lengths | 1.35-1.45 Å | [10] |

| C-C bond lengths | 1.38-1.42 Å | [10] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for 7-methyl-1H-indazol-5-amine through characteristic chemical shift patterns and coupling constants [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits distinctive resonances for the aromatic protons in the δ = 7.12-7.73 ppm region, with the indazole 3-H proton appearing as a characteristic singlet at δ = 7.98-8.04 ppm [11]. The methyl group attached to the 7-position of the indazole ring displays a singlet resonance at approximately δ = 1.99-2.27 ppm [11] [13].

The amino group protons at the 5-position appear as a broad singlet in the δ = 3.2-5.5 ppm region, which is exchangeable with deuterium oxide [13] [11]. The aromatic region shows complex multipicity patterns due to the specific substitution pattern, with the 4-H, 6-H, and 7-H protons exhibiting characteristic coupling patterns that allow for unambiguous assignment [11] [12]. The integration ratios confirm the presence of three methyl protons, two amino protons, and three aromatic protons consistent with the molecular formula [11].

¹³C Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the carbon atoms within the indazole framework [11]. The quaternary carbon atoms C3a and C7a present different chemical shifts, with C7a appearing at higher frequency (δ = 139 ppm) compared to C3a (δ = 123-125 ppm) [11]. The aromatic carbon atoms C4, C5, and C6 typically resonate at δ = 120-126 ppm, while C7 appears more shielded at δ = 108-109 ppm due to the electron-donating effect of the methyl substituent [11]. The methyl carbon resonates at approximately δ = 20-25 ppm [11].

Mass Spectrometric Analysis

Mass spectrometric analysis of 7-methyl-1H-indazol-5-amine reveals characteristic fragmentation patterns that support structural identification [11] [14]. The molecular ion peak [M]⁺ appears at m/z 147, corresponding to the molecular weight of 147.18 g/mol [2]. The base peak or high-intensity fragments typically correspond to [IndzH]⁺ ions, representing the indazole framework after loss of specific substituents [11].

Common fragmentation pathways include the loss of the amino group (NH₂, mass 16) and the methyl group (CH₃, mass 15), resulting in characteristic fragment ions [11] [14]. The stability of the indazole ring system is evidenced by the retention of the core structure in major fragment ions [11]. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula C₈H₉N₃ with high precision [15].

| Fragment | m/z | Relative Intensity |

|---|---|---|

| [M]⁺ | 147 | Variable |

| [M-NH₂]⁺ | 131 | High |

| [M-CH₃]⁺ | 132 | Moderate |

| [IndzH]⁺ | 118 | Base peak |

Infrared and Raman Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 7-methyl-1H-indazol-5-amine [13] [16] [17]. The amino group exhibits characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹, appearing as two bands corresponding to symmetric and asymmetric stretching modes [13] [17]. The indazole aromatic C=C and C=N stretching vibrations appear in the 1520-1630 cm⁻¹ region, confirming the presence of the heterocyclic framework [13] [11].

The C-H stretching vibrations of the aromatic protons are observed in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching appears at slightly lower frequencies around 2850-2950 cm⁻¹ [13]. The fingerprint region below 1500 cm⁻¹ contains characteristic bending and deformation modes specific to the indazole ring system and substitution pattern [16] [17]. Out-of-plane N-H bending modes appear around 720-800 cm⁻¹, providing additional structural confirmation [16].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and ring breathing modes [16]. The indazole ring breathing vibrations and C-N stretching modes are typically enhanced in Raman spectra, offering complementary structural information to infrared spectroscopy [16] [17].

UV-Visible Spectroscopic Profile

UV-Visible spectroscopy of 7-methyl-1H-indazol-5-amine reveals characteristic electronic transitions associated with the indazole chromophore [18]. The compound exhibits absorption bands in the UV region corresponding to π→π* transitions within the aromatic system [18]. The first UV absorption band typically appears around 250-280 nm and is attributed to the electronic transitions within the indazole framework [18].

The presence of the amino substituent at the 5-position introduces additional electronic effects that can influence the absorption profile through conjugation with the aromatic system [18]. The methyl group at the 7-position provides electron-donating character that can cause bathochromic shifts in the absorption bands [18]. The extinction coefficients and band shapes provide information about the electronic structure and degree of conjugation within the molecule [18].

Solvent effects on the UV-Visible spectrum can provide insights into the electronic properties and potential for hydrogen bonding interactions [18]. The structured nature of absorption bands indicates the preservation of the rigid indazole framework and minimal conformational flexibility in solution [18].

Tautomeric Forms and Isomeric Relationships

The indazole ring system exhibits annular tautomerism with regard to the position of the N-H hydrogen atom, existing in equilibrium between 1H-indazole and 2H-indazole forms [13] [19] [20]. In 7-methyl-1H-indazol-5-amine, the 1H-tautomer predominates due to its greater thermodynamic stability compared to the corresponding 2H-form [13] [19]. The energy difference between tautomers typically ranges from 1-10 kJ/mol, with the 1H-form being favored in most cases [20].

The tautomeric equilibrium can be influenced by solvent polarity, temperature, and the presence of substituents on the indazole ring [13] [19]. The 1H-tautomer exhibits a benzenoid character, while the 2H-tautomer displays quinonoid character, resulting in different electronic properties and spectroscopic signatures [19]. Nuclear Magnetic Resonance spectroscopy, particularly ¹⁴N and ¹⁵N studies, provides the most reliable method for distinguishing between tautomeric forms [4] [11].

The amino group at the 5-position can participate in intramolecular hydrogen bonding with the indazole nitrogen atoms, potentially stabilizing specific tautomeric forms [19] [5]. The methyl substituent at the 7-position provides steric and electronic effects that influence the tautomeric equilibrium position [13] [19]. Computational studies using density functional theory methods have been employed to predict the relative stability of different tautomeric forms and their interconversion barriers [20].

| Tautomer | Relative Stability | Characteristic Features |

|---|---|---|

| 1H-form | More stable | Benzenoid character |

| 2H-form | Less stable | Quinonoid character |

| Energy difference | 1-10 kJ/mol | Temperature dependent |

7-methyl-1H-indazol-5-amine represents a significant heterocyclic compound within the indazole family, characterized by its unique substitution pattern featuring a methyl group at the 7-position and an amino group at the 5-position of the indazole core. This compound has garnered considerable attention in medicinal chemistry due to its potential biological activities and utility as a synthetic intermediate . The synthesis of this compound presents unique challenges related to regioselectivity, functional group compatibility, and efficient synthetic methodologies.

This comprehensive review focuses exclusively on the synthetic methodologies and preparation approaches for 7-methyl-1H-indazol-5-amine, covering classical synthetic routes, modern catalytic methodologies, and advanced purification techniques. The discussion encompasses both traditional and contemporary approaches, highlighting the evolution of synthetic strategies and the development of more efficient, environmentally friendly methods.

Synthetic Methodologies and Preparation Approaches

Classical Synthetic Routes to 7-methyl-1H-indazol-5-amine

Cadogan Cyclization Methodology

The Cadogan cyclization represents one of the most established classical approaches for indazole synthesis, including 7-methyl-1H-indazol-5-amine derivatives [3] [4]. This methodology involves the cyclization of appropriately substituted aryl hydrazones under reductive conditions using triethyl phosphite as the reducing agent. The reaction typically proceeds at elevated temperatures (150°C) in polar aprotic solvents such as dimethylformamide [3].

The mechanism involves several key steps: initial formation of the hydrazone intermediate from the corresponding aldehyde or ketone precursor, followed by intramolecular cyclization facilitated by the phosphite reagent. The process requires careful temperature control to prevent decomposition of sensitive intermediates while ensuring complete cyclization [4]. Yields typically range from 70-85% depending on the substrate substitution pattern and reaction conditions [3].

For 7-methyl-1H-indazol-5-amine specifically, the starting materials include appropriately substituted 2-nitrobenzaldehyde derivatives bearing the requisite methyl and amino substituents. The reaction conditions must be optimized to accommodate the electron-donating nature of the amino group, which can affect the cyclization efficiency [4] [5].

Reductive Cyclization of Nitroaromatic Precursors

Traditional reductive cyclization methods employ nitroaromatic precursors as starting materials for indazole synthesis [6] [7]. This approach involves the reduction of nitro groups to amino groups, followed by diazotization and subsequent cyclization to form the indazole ring system. The methodology is particularly suitable for preparing 7-methyl-1H-indazol-5-amine due to the presence of the amino functionality in the target molecule.

The process typically utilizes reducing agents such as sodium dithionite or catalytic hydrogenation with palladium on carbon . Temperature control is critical, with reactions generally conducted at 80-100°C in polar aprotic solvents such as dimethylformamide. The reaction sequence involves multiple steps: nitro reduction, diazotization with sodium nitrite and hydrochloric acid, and intramolecular cyclization [6].

Yields for this classical approach range from 65-80%, with the main limitation being the requirement for harsh reaction conditions and the potential for side reactions involving the amino group. The method requires careful pH control during the diazotization step to prevent decomposition of the diazonium intermediate [7].

Hydrazone-Based Cyclization Strategies

Classical hydrazone-based cyclization approaches represent another fundamental methodology for indazole synthesis [8] [9]. These methods involve the preparation of hydrazone intermediates from carbonyl compounds and hydrazine derivatives, followed by cyclization under acidic or basic conditions. The approach is particularly relevant for 7-methyl-1H-indazol-5-amine synthesis due to the possibility of incorporating the amino group through appropriate precursor selection.

The cyclization typically proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on an appropriately positioned electrophilic center. Reaction conditions generally involve heating in polar protic solvents such as ethanol or methanol at temperatures ranging from 60-100°C [9]. The choice of acid or base catalyst depends on the specific substrate and desired regioselectivity.

Yields for hydrazone-based cyclizations typically range from 60-85%, with the main advantages being relatively mild reaction conditions and good functional group tolerance. However, regioselectivity can be challenging, particularly when multiple cyclization pathways are possible [8].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

Modern synthetic approaches to 7-methyl-1H-indazol-5-amine heavily rely on transition metal-catalyzed coupling reactions, which offer superior regioselectivity and functional group tolerance compared to classical methods [10] [11]. These methodologies have revolutionized indazole synthesis by enabling the construction of complex substitution patterns under relatively mild conditions.

Copper-Catalyzed Cyclization Reactions

Copper-catalyzed cyclization reactions represent a particularly versatile approach for indazole synthesis [12] [13]. The methodology typically employs copper(II) acetate as the catalyst in combination with appropriate ligands and base systems. For 7-methyl-1H-indazol-5-amine synthesis, the reaction involves the cyclization of appropriately substituted aryl hydrazones or related precursors [12].

The reaction mechanism involves oxidative addition of copper to the aryl halide, followed by intramolecular cyclization and reductive elimination to form the indazole ring. Typical reaction conditions include temperatures of 100-120°C in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide [13]. The catalyst loading is generally 5-20 mol%, with reactions typically completed within 4-8 hours.

Yields for copper-catalyzed cyclizations range from 85-95%, representing a significant improvement over classical methods. The approach demonstrates excellent tolerance for electron-donating substituents such as the amino group in 7-methyl-1H-indazol-5-amine, making it particularly suitable for this target molecule [12].

Rhodium-Catalyzed C-H Activation Strategies

Rhodium-catalyzed C-H activation methodologies have emerged as powerful tools for indazole synthesis, offering direct functionalization of aromatic C-H bonds [10] [14]. These approaches are particularly attractive for 7-methyl-1H-indazol-5-amine synthesis due to their ability to install functional groups with high regioselectivity.

The methodology typically employs rhodium(III) catalysts such as [Cp*RhCl₂]₂ in combination with appropriate directing groups and oxidizing agents [14]. The reaction proceeds through chelate-assisted C-H activation, followed by intramolecular cyclization to form the indazole ring. Typical reaction conditions include temperatures of 90-120°C in polar aprotic solvents such as 1,2-dichloroethane.

Yields for rhodium-catalyzed approaches range from 60-85%, with the main advantages being excellent regioselectivity and functional group compatibility. The methodology is particularly well-suited for substrates containing electron-donating groups such as amino substituents [10].

Cyclization of Functionalized Benzene Derivatives

Modern synthetic strategies frequently employ functionalized benzene derivatives as starting materials for indazole synthesis [15] [16]. These approaches offer improved control over substitution patterns and generally provide higher yields compared to classical methods.

Intramolecular Cyclization of Substituted Anilines

The cyclization of appropriately substituted anilines represents a direct approach to indazole synthesis [15]. For 7-methyl-1H-indazol-5-amine, this methodology involves the use of 2-methyl-4-aminoaniline derivatives as starting materials. The cyclization is typically promoted by diazotization followed by intramolecular cyclization.

The reaction mechanism involves the formation of a diazonium intermediate, followed by intramolecular nucleophilic attack on the aromatic ring. Typical reaction conditions include treatment with sodium nitrite and hydrochloric acid at 0-5°C, followed by heating to 50-80°C to promote cyclization [15].

Yields for this approach typically range from 70-90%, with the main advantages being direct access to the target substitution pattern and relatively mild reaction conditions. The methodology is particularly suitable for amino-substituted targets due to the compatibility of the amino group with the reaction conditions.

Benzyne-Mediated Cyclization Approaches

Benzyne-mediated cyclization represents an innovative approach to indazole synthesis that has gained significant attention in recent years [17]. This methodology involves the generation of benzyne intermediates from ortho-silyl aryl triflates, followed by [3+2] cycloaddition with diazo compounds to form the indazole ring system.

The reaction typically employs tetrabutylammonium fluoride or cesium fluoride as the fluoride source to generate the benzyne intermediate. The cycloaddition proceeds under mild conditions (room temperature to 50°C) in solvents such as tetrahydrofuran or acetonitrile [17]. The methodology offers excellent regioselectivity and functional group tolerance.

Yields for benzyne-mediated cyclizations typically range from 80-95%, representing one of the most efficient approaches for indazole synthesis. The methodology is particularly attractive for complex substitution patterns such as those found in 7-methyl-1H-indazol-5-amine [17].

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for indazole synthesis, offering precise control over substitution patterns and excellent functional group compatibility [18] [9] [19]. These methodologies are particularly relevant for 7-methyl-1H-indazol-5-amine synthesis due to their ability to introduce complex substituents with high efficiency.

Suzuki-Miyaura Coupling Strategies

Suzuki-Miyaura coupling represents one of the most versatile approaches for indazole functionalization [18] [19]. The methodology involves the coupling of aryl halides with boronic acids or boronic esters in the presence of palladium catalysts and base systems. For 7-methyl-1H-indazol-5-amine synthesis, this approach can be used to introduce the methyl group or to construct the indazole ring system from appropriate precursors.

Typical reaction conditions include palladium catalysts such as Pd(PPh₃)₄ or Pd(dba)₂, with phosphine ligands and base systems such as potassium carbonate or cesium carbonate. Reactions are generally conducted at temperatures of 80-100°C in polar aprotic solvents such as dimethylformamide or 1,4-dioxane [18].

Yields for Suzuki-Miyaura coupling in indazole synthesis typically range from 55-75%, with the main advantages being excellent functional group tolerance and mild reaction conditions. The methodology is particularly well-suited for substrates containing sensitive functional groups such as amino substituents [19].

Buchwald-Hartwig Amination Approaches

Buchwald-Hartwig amination represents a powerful methodology for the formation of C-N bonds in indazole synthesis [20] [21]. This approach is particularly relevant for 7-methyl-1H-indazol-5-amine synthesis due to the presence of the amino group in the target molecule.

The methodology involves the coupling of aryl halides with amines in the presence of palladium catalysts and appropriate ligand systems. Typical catalysts include Pd(dba)₂ with ligands such as BINAP or DPEphos, and base systems such as cesium carbonate or potassium tert-butoxide [20].

Reaction conditions generally involve temperatures of 80-120°C in polar aprotic solvents such as toluene or 1,4-dioxane. The methodology offers excellent regioselectivity and functional group tolerance, making it particularly suitable for complex indazole targets [21].

Yields for Buchwald-Hartwig amination in indazole synthesis typically range from 60-85%, with the main advantages being direct formation of C-N bonds and compatibility with a wide range of functional groups. The approach is particularly attractive for the synthesis of amino-substituted indazoles such as 7-methyl-1H-indazol-5-amine [20].

Regioselective Modification Approaches

Selective Functionalization Strategies

Regioselective modification of indazole scaffolds represents a critical aspect of 7-methyl-1H-indazol-5-amine synthesis, particularly when starting from simpler indazole precursors [22] [23]. These approaches require careful consideration of electronic and steric effects to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution Methods

Electrophilic aromatic substitution reactions can be employed for the selective introduction of substituents onto the indazole ring [22]. For 7-methyl-1H-indazol-5-amine synthesis, these methods can be used to install either the methyl group or the amino group, depending on the starting material.

The regioselectivity of electrophilic substitution on indazole rings is governed by the electronic properties of the heterocycle and existing substituents. The indazole ring system is generally activated toward electrophilic attack, with the 5-position being particularly reactive due to its proximity to the electron-rich nitrogen atoms [22].

Typical electrophilic substitution reactions include Friedel-Crafts acylation, halogenation, and nitration. Reaction conditions must be carefully optimized to prevent over-substitution and to maintain selectivity for the desired position. Yields for selective electrophilic substitution typically range from 65-85% [22].

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions can be employed for the selective introduction of nucleophilic substituents such as amino groups [23]. For 7-methyl-1H-indazol-5-amine synthesis, these methods are particularly relevant for the installation of the amino group at the 5-position.

The methodology typically involves the preparation of appropriately substituted haloindazole intermediates, followed by nucleophilic substitution with ammonia or amine nucleophiles. Reaction conditions generally involve elevated temperatures (100-150°C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [23].

Yields for nucleophilic substitution approaches typically range from 70-90%, with the main advantages being good regioselectivity and compatibility with existing substituents. The methodology is particularly suitable for the introduction of amino groups due to the nucleophilic nature of nitrogen-based nucleophiles [23].

Site-Selective Functionalization Techniques

Site-selective functionalization techniques have become increasingly important for the efficient synthesis of complex indazole derivatives such as 7-methyl-1H-indazol-5-amine [22] [24]. These approaches rely on the differential reactivity of various positions on the indazole ring system.

Directed Lithiation Strategies

Directed lithiation represents a powerful approach for the selective functionalization of indazole derivatives [24]. The methodology involves the treatment of indazole substrates with strong bases such as n-butyllithium or lithium diisopropylamide, followed by reaction with appropriate electrophiles.

The regioselectivity of directed lithiation is governed by the coordinating ability of heteroatoms and the acidity of aromatic protons. For indazole substrates, lithiation typically occurs at positions ortho to electron-withdrawing groups or at positions activated by coordination to the nitrogen atoms [24].

Typical reaction conditions involve low temperatures (-78°C to -40°C) in ethereal solvents such as tetrahydrofuran or diethyl ether. The methodology offers excellent regioselectivity and functional group tolerance, making it particularly suitable for complex synthetic targets [24].

Transition Metal-Catalyzed Selective Functionalization

Transition metal-catalyzed selective functionalization represents a modern approach to indazole modification that offers superior control over regioselectivity [11] [25]. These methodologies employ various transition metal catalysts to achieve selective C-H functionalization or cross-coupling reactions.

The approach typically involves the use of directing groups or inherent substrate bias to achieve selective functionalization. Common catalysts include palladium, rhodium, and copper complexes, each offering different reactivity profiles and selectivity patterns [11].

Reaction conditions vary depending on the specific catalyst and transformation, but generally involve temperatures of 80-150°C in polar aprotic solvents. The methodology offers excellent regioselectivity and functional group tolerance, making it particularly attractive for complex synthetic targets such as 7-methyl-1H-indazol-5-amine [25].

Optimization of Reaction Parameters and Yield Enhancement

Temperature and Solvent Effects

The optimization of reaction parameters represents a critical aspect of efficient 7-methyl-1H-indazol-5-amine synthesis [26] [27]. Temperature and solvent selection have profound effects on reaction rates, selectivity, and overall yields.

Temperature Optimization Studies

Temperature optimization studies have revealed that most indazole synthesis reactions exhibit optimal performance within specific temperature ranges [26]. For copper-catalyzed cyclizations, temperatures of 100-120°C provide the best balance between reaction rate and selectivity. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion.

The temperature dependence of different synthetic routes varies significantly. Classical Cadogan cyclizations require elevated temperatures (150°C) due to the harsh conditions needed for phosphite-mediated reduction. In contrast, modern metal-catalyzed approaches can often be conducted at lower temperatures (80-100°C) due to the increased reactivity provided by the catalyst [26].

Statistical analysis of temperature effects has shown that yield improvements of 15-25% can be achieved through careful temperature optimization. The optimization process typically involves systematic variation of temperature while monitoring yield and selectivity through analytical techniques such as high-performance liquid chromatography [27].

Solvent System Optimization

Solvent selection plays a crucial role in indazole synthesis, affecting both reaction rates and selectivity [26]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior performance for most indazole synthesis reactions due to their ability to solubilize both organic and inorganic reactants.

The choice of solvent can significantly impact the regioselectivity of cyclization reactions. For example, the use of dimethylformamide as solvent in copper-catalyzed cyclizations typically provides higher selectivity for the desired regioisomer compared to less polar solvents such as toluene [26].

Solvent optimization studies have shown that mixed solvent systems can sometimes provide advantages over single solvents. For instance, dimethylformamide-water mixtures have been shown to enhance the efficiency of certain nitrosation-cyclization sequences used in indazole synthesis [26].

Catalyst Loading and Reaction Time Studies

The optimization of catalyst loading and reaction time represents another critical aspect of efficient synthetic methodology development [28] [27]. These parameters must be carefully balanced to achieve optimal yields while minimizing catalyst costs and reaction times.

Catalyst Loading Optimization

Catalyst loading optimization studies have revealed that most metal-catalyzed indazole synthesis reactions exhibit optimal performance with catalyst loadings of 5-20 mol% [28]. Lower catalyst loadings often result in incomplete conversion, while higher loadings can lead to increased side reactions and catalyst waste.

The optimal catalyst loading depends on the specific reaction conditions and substrate reactivity. For palladium-catalyzed cross-coupling reactions, catalyst loadings of 5-10 mol% are typically sufficient for good yields. In contrast, copper-catalyzed cyclizations may require higher catalyst loadings (10-20 mol%) due to the lower intrinsic activity of copper catalysts [28].

Statistical modeling of catalyst loading effects has shown that yield improvements of 10-20% can be achieved through careful optimization. The optimization process typically involves systematic variation of catalyst loading while monitoring reaction progress through analytical techniques [28].

Reaction Time Studies

Reaction time optimization is crucial for achieving maximum yields while minimizing energy consumption and processing costs [27]. Most indazole synthesis reactions exhibit time-dependent yield profiles, with optimal reaction times typically ranging from 4-12 hours depending on the specific methodology.

Time-course studies have revealed that many reactions reach maximum conversion within 6-8 hours, with extended reaction times sometimes leading to product decomposition or side reactions. The optimal reaction time depends on temperature, catalyst loading, and substrate reactivity [27].

Continuous monitoring of reaction progress through analytical techniques such as high-performance liquid chromatography or gas chromatography-mass spectrometry allows for precise determination of optimal reaction times. This approach has led to yield improvements of 10-15% in optimized synthetic procedures [27].

Base and Additive Effects

The role of bases and additives in indazole synthesis has been extensively studied, with significant effects on both yields and selectivity observed [28] [29]. These components can influence reaction mechanisms, catalyst activity, and product distribution.

Base Selection and Optimization

Base selection plays a crucial role in many indazole synthesis reactions, particularly those involving metal-catalyzed cyclizations [28]. The choice of base affects both the reaction rate and the selectivity of the cyclization process.

Inorganic bases such as potassium carbonate and cesium carbonate are commonly employed in metal-catalyzed indazole synthesis due to their ability to promote catalyst turnover and facilitate product formation. The optimal base strength depends on the specific reaction conditions and substrate reactivity [28].

Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene and triethylamine are sometimes preferred for reactions involving acid-sensitive substrates or when milder conditions are required. The choice between inorganic and organic bases often represents a trade-off between reaction efficiency and substrate compatibility [28].

Additive Effects on Reaction Efficiency

Various additives have been shown to enhance the efficiency of indazole synthesis reactions [29]. These additives can function as ligands, phase-transfer catalysts, or radical scavengers, depending on the specific reaction mechanism.

Phosphine ligands such as triphenylphosphine and 1,1'-bis(diphenylphosphino)ferrocene are commonly used in palladium-catalyzed reactions to enhance catalyst stability and selectivity. The choice of ligand can significantly impact both reaction rates and product distribution [29].

Other additives such as copper salts, silver salts, and molecular sieves have been shown to enhance specific reaction types. For example, copper additives can enhance the efficiency of certain cyclization reactions through co-catalytic effects [29].

Purification Techniques and Analytical Quality Assessment

Chromatographic Purification Methods

The purification of 7-methyl-1H-indazol-5-amine requires careful selection of appropriate chromatographic techniques to achieve the desired purity levels [30] [31]. Various chromatographic methods offer different advantages depending on the specific impurity profile and scale requirements.

Column Chromatography Optimization

Column chromatography remains the most widely used purification technique for 7-methyl-1H-indazol-5-amine [30]. The methodology involves the separation of the target compound from impurities based on differential interactions with the stationary phase.

Silica gel represents the most common stationary phase for indazole purification, with typical eluent systems consisting of hexane-ethyl acetate mixtures. The optimal eluent composition depends on the polarity of the target compound and the nature of the impurities present [30].

Gradient elution systems are often employed to achieve optimal separation efficiency. A typical gradient might start with 20% ethyl acetate in hexane and gradually increase to 80% ethyl acetate over the course of the separation. This approach allows for the efficient separation of compounds with similar polarities [30].

The purification efficiency can be enhanced through the use of specialized stationary phases such as reversed-phase silica or alumina. These materials offer different selectivity profiles and can be particularly useful for challenging separations involving closely related impurities [30].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents a powerful tool for both analytical characterization and preparative purification of 7-methyl-1H-indazol-5-amine [31]. The technique offers superior resolution and reproducibility compared to traditional column chromatography.

Analytical high-performance liquid chromatography is routinely used for purity assessment and quality control. Typical analytical conditions involve C18 reversed-phase columns with water-acetonitrile or water-methanol mobile phases. The detection is typically accomplished using ultraviolet absorption at 254 nm or 280 nm [31].

Preparative high-performance liquid chromatography can be employed for the purification of small quantities of material or for the isolation of high-purity samples. The technique is particularly valuable when very high purity levels (>99%) are required for biological or pharmaceutical applications [31].

The optimization of high-performance liquid chromatography conditions requires careful consideration of column selection, mobile phase composition, and detection parameters. Method development typically involves systematic variation of these parameters while monitoring separation efficiency [31].

Crystallization and Recrystallization Techniques

Crystallization and recrystallization techniques represent important purification methods for 7-methyl-1H-indazol-5-amine, particularly for large-scale preparations [32] [33]. These techniques can provide high-purity material with excellent recovery yields.

Solvent Selection for Crystallization

The selection of appropriate solvents for crystallization represents a critical aspect of purification optimization [33]. The ideal solvent should provide good solubility at elevated temperatures and limited solubility at room temperature or below.

Common crystallization solvents for indazole derivatives include methanol, ethanol, and aqueous alcohol mixtures. The choice of solvent depends on the specific substitution pattern and the nature of the impurities present [33].

Mixed solvent systems can sometimes provide advantages over single solvents. For example, methanol-water mixtures have been successfully employed for the crystallization of various indazole derivatives, including amino-substituted compounds [33].

The crystallization process can be optimized through careful control of temperature, concentration, and cooling rate. Slow cooling generally provides better crystal quality and higher purity, while rapid cooling can lead to the incorporation of impurities [33].

Recrystallization Optimization Studies

Recrystallization optimization studies have revealed that multiple recrystallization cycles can significantly improve product purity [32]. However, this approach must be balanced against yield losses that occur with each recrystallization cycle.

The optimization of recrystallization conditions typically involves systematic variation of solvent composition, temperature, and concentration while monitoring purity and yield. Statistical design of experiments can be employed to efficiently explore the parameter space [32].

Seeding techniques can be employed to control crystal nucleation and growth, leading to improved crystal quality and more consistent results. The use of seed crystals is particularly important for compounds that exhibit polymorphism or slow crystallization kinetics [32].

Spectroscopic Characterization Methods

Comprehensive spectroscopic characterization is essential for confirming the identity and purity of 7-methyl-1H-indazol-5-amine [34] [35]. Various spectroscopic techniques provide complementary information about molecular structure and purity.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most important technique for structural characterization of 7-methyl-1H-indazol-5-amine [35]. Both proton and carbon-13 nuclear magnetic resonance provide detailed information about molecular structure and purity.

Proton nuclear magnetic resonance spectroscopy of 7-methyl-1H-indazol-5-amine typically shows characteristic signals for the methyl group (δ 2.4 ppm, singlet, 3H), the amino group (δ 5.2 ppm, broad singlet, 2H), and the aromatic protons (δ 6.8-7.8 ppm, multiplets) [35].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. Characteristic signals include the methyl carbon (δ 20.7 ppm), the amino-bearing carbon (δ 109.5 ppm), and the aromatic carbons (δ 110-150 ppm) [35].

The integration of nuclear magnetic resonance signals provides quantitative information about compound purity. The ratio of methyl to amino proton signals should be 3:2 for pure 7-methyl-1H-indazol-5-amine [35].

Mass Spectrometry Analysis

Mass spectrometry provides important information about molecular weight and fragmentation patterns [34] [36]. High-resolution mass spectrometry is particularly valuable for confirming molecular formulas and detecting impurities.

The molecular ion peak for 7-methyl-1H-indazol-5-amine appears at m/z 148.0869 [M+H]⁺ in positive ion mode. The high-resolution mass measurement allows for confirmation of the molecular formula C₈H₉N₃ [34].

Fragmentation patterns provide additional structural information. Common fragment ions include loss of the amino group (m/z 133) and loss of the methyl group (m/z 133). The base peak typically corresponds to the indazole core with various substituent losses [36].

Collision-induced dissociation experiments can provide detailed information about fragmentation pathways and molecular structure. This technique is particularly useful for distinguishing between regioisomers and structural analogs [36].

Infrared Spectroscopy Characterization

Infrared spectroscopy provides information about functional groups and molecular vibrations [35]. The technique is particularly useful for confirming the presence of amino groups and aromatic systems.

Characteristic infrared absorption bands for 7-methyl-1H-indazol-5-amine include N-H stretching vibrations (3200-3400 cm⁻¹), aromatic C=C stretching (1500-1600 cm⁻¹), and C-H bending vibrations (700-900 cm⁻¹) [35].

The N-H stretching region is particularly diagnostic for amino groups. Primary amines typically show two N-H stretching bands due to symmetric and asymmetric stretching modes. The exact frequencies depend on the electronic environment and hydrogen bonding [35].

Aromatic C=C stretching vibrations provide information about the aromatic system and substitution pattern. The number and intensity of these bands can be used to confirm the presence of the indazole ring system [35].

Green Chemistry Approaches to Synthesis

Environmentally Friendly Catalytic Systems

The development of environmentally friendly catalytic systems for 7-methyl-1H-indazol-5-amine synthesis has become increasingly important in modern synthetic chemistry [37] [38]. These approaches aim to minimize environmental impact while maintaining high efficiency and selectivity.

Biocatalytic Approaches

Biocatalytic approaches represent a promising green chemistry strategy for indazole synthesis [39]. Enzymatic methods offer several advantages including mild reaction conditions, high selectivity, and biodegradable catalysts. Nitroreductases have been successfully employed for the synthesis of indazole derivatives through novel cyclization mechanisms [39].

The nitroreductase-triggered indazole formation involves the reduction of 2-nitrobenzylamine derivatives to reactive nitrosobenzylamine intermediates, which spontaneously cyclize to form indazoles. This approach has achieved excellent conversions (up to 99%) under mild conditions (25°C, aqueous buffer) [39].

The enzymatic approach offers several advantages over traditional chemical methods, including the use of water as solvent, ambient temperature conditions, and high selectivity. The methodology is particularly attractive for pharmaceutical applications where environmental considerations are paramount [39].

Scale-up of biocatalytic processes requires careful consideration of enzyme stability, substrate concentrations, and reaction kinetics. Immobilized enzyme systems can provide improved stability and reusability, making the process more economically viable [39].

Photocatalytic Synthetic Methods

Photocatalytic synthetic methods represent another important green chemistry approach for indazole synthesis [38] [40]. These methods utilize visible light activation to promote chemical transformations under mild conditions without the need for harsh reagents or elevated temperatures.

The photocatalytic approach involves the direct deoxygenative cyclization of ortho-carbonyl azobenzene derivatives under visible light irradiation. This metal-free methodology achieves excellent yields (up to 95%) under mild conditions [38].

The mechanism involves visible light-induced generation of reactive intermediates that undergo cyclization to form the indazole ring system. The process is completely atom-economical and generates no toxic byproducts [40].

Photocatalytic methods offer several advantages including mild reaction conditions, high selectivity, and the absence of toxic metal catalysts. The methodology is particularly attractive for large-scale synthesis where environmental considerations are important [38].

Solvent-Free and Aqueous Reaction Systems

The development of solvent-free and aqueous reaction systems represents an important aspect of green chemistry approaches to indazole synthesis [41] [42]. These methodologies aim to eliminate or minimize the use of organic solvents, which represent a major source of environmental pollution.

Solvent-Free Synthetic Methodologies

Solvent-free synthetic methodologies for indazole synthesis have been developed using various approaches including solid-state reactions, microwave-assisted synthesis, and mechanochemical methods [41]. These approaches offer several advantages including reduced environmental impact, simplified workup procedures, and often enhanced reaction rates.

Solid-state reactions involve the direct mixing of reactants without the use of solvents. The reactions are typically promoted by grinding or heating, and can achieve good yields with minimal environmental impact [41].

Microwave-assisted synthesis enables rapid heating and enhanced reaction rates in solvent-free conditions. The methodology is particularly effective for cyclization reactions where thermal activation is required [41].

Mechanochemical methods involve the use of mechanical force to promote chemical reactions. Ball milling and grinding techniques have been successfully employed for various indazole synthesis reactions [41].

Aqueous Reaction Systems

Aqueous reaction systems represent another important approach to green indazole synthesis [42]. Water is an environmentally benign solvent that offers several advantages including safety, low cost, and ease of handling.

The development of aqueous reaction systems for indazole synthesis requires careful consideration of substrate solubility and reaction kinetics. Surfactants and co-solvents are sometimes employed to enhance solubility and reaction rates [42].

Aqueous systems can be particularly effective for reactions involving polar substrates or ionic intermediates. The high dielectric constant of water can stabilize charged intermediates and promote certain reaction pathways [42].

The workup and purification of products from aqueous reaction systems can be simplified through the use of solid-phase extraction or crystallization techniques. These approaches minimize the need for organic solvents in the purification process [42].

Waste Minimization and Atom Economy

Waste minimization and atom economy represent fundamental principles of green chemistry that are increasingly important in indazole synthesis [37] [38]. These approaches aim to maximize the incorporation of starting materials into the final product while minimizing waste generation.

Atom-Economical Synthetic Routes

Atom-economical synthetic routes for 7-methyl-1H-indazol-5-amine synthesis focus on maximizing the incorporation of starting material atoms into the final product [38]. These approaches minimize the generation of stoichiometric byproducts and waste materials.

Cyclization reactions are inherently atom-economical since they involve the formation of new bonds without the elimination of atoms. The development of efficient cyclization methodologies represents an important aspect of green indazole synthesis [38].

Cascade reactions and multicomponent reactions can provide excellent atom economy by combining multiple bond-forming steps into a single transformation. These approaches minimize the number of synthetic steps and reduce waste generation [38].

The measurement of atom economy involves calculating the percentage of starting material atoms that are incorporated into the final product. Values above 80% are generally considered excellent for synthetic transformations [38].

Waste Stream Minimization

Waste stream minimization involves the careful design of synthetic procedures to minimize the generation of waste materials [37]. This approach requires consideration of all aspects of the synthetic process including reagent selection, reaction conditions, and purification methods.

The selection of reagents with minimal environmental impact is crucial for waste minimization. Biodegradable reagents and catalysts are preferred when available and effective [37].

Reaction condition optimization can significantly reduce waste generation through improved yields and selectivity. Higher yields reduce the amount of starting materials required, while improved selectivity reduces the formation of unwanted byproducts [37].

Purification method selection can have a major impact on waste generation. Crystallization and distillation techniques generally produce less waste than chromatographic methods [37].

Recyclable Catalyst Systems

The development of recyclable catalyst systems represents an important approach to waste minimization in indazole synthesis [37]. These systems allow for the recovery and reuse of expensive catalysts, reducing both cost and environmental impact.

Heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times. Supported metal catalysts are particularly attractive for this application [37].

Homogeneous catalysts can be made recyclable through the use of appropriate separation techniques such as liquid-liquid extraction or precipitation. Biphasic systems can facilitate catalyst recovery [37].

The development of robust catalysts that maintain activity over multiple cycles is crucial for practical application. Catalyst deactivation mechanisms must be understood and minimized through appropriate design [37].